molecular formula C10H11FN2O4S B7976562 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide

Cat. No.: B7976562
M. Wt: 274.27 g/mol
InChI Key: GOPQYNXIVUODSP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide is a substituted sulfonamide featuring a nitro group at the 4-position, a fluorine atom at the 3-position, and a 1-methylcyclopropylamine moiety as the N-substituent. The 1-methylcyclopropyl group contributes steric bulk, which may modulate solubility, metabolic stability, and target binding. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., antibacterial agents) or polymer science (e.g., functional handles for "click chemistry") .

Properties

IUPAC Name

3-fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-9(13(14)15)8(11)6-7/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQYNXIVUODSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common approach is to introduce the fluorine atom via electrophilic aromatic substitution, followed by the introduction of the nitro group through nitration. The sulfonamide group can be introduced using sulfonyl chloride and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The sulfonamide group can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : Fluorinated sulfonamides are under investigation for antibacterial and enzyme-inhibitory roles. The target compound’s fluorine and cyclopropyl groups warrant evaluation against multidrug-resistant pathogens.
  • Materials Science : Its nitro group could serve as a latent amine handle for polymer functionalization, though steric effects may require optimized reaction conditions .

Biological Activity

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorine atom and a nitro group, suggests possible interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FNO4S
  • Molecular Weight : 273.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and potential binding affinity to target sites.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Initial studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are known for their antibacterial effects against a range of Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Escherichia coliModerate Inhibition
Staphylococcus aureusStrong Inhibition
Pseudomonas aeruginosaWeak Inhibition

Anticancer Activity

Research has also focused on the anticancer potential of similar sulfonamide derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Cancer Cell Line IC50 (µM) Reference
HeLa (Cervical)15
A549 (Lung)20

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Efficacy :
    • A comparative analysis revealed that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy against resistant pathogens.
  • Anticancer Research :
    • Another study investigated the effects of sulfonamide derivatives on various cancer cell lines, demonstrating that modifications at the para-position significantly affected cytotoxicity. The findings suggest that this compound could be a candidate for further development in cancer therapeutics.

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